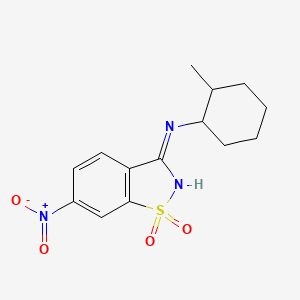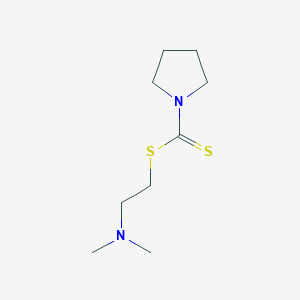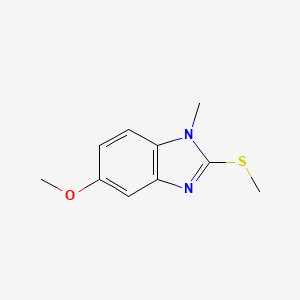![molecular formula C27H30N4O3S2 B12492173 3-(2-methylpropoxy)-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12492173.png)
3-(2-methylpropoxy)-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(2-METHYLPROPOXY)BENZOYL]-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a thiophene ring, a piperazine moiety, and a thiourea linkage, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-METHYLPROPOXY)BENZOYL]-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 3-(2-methylpropoxy)benzoic acid with thionyl chloride to form the corresponding acyl chloride.
Coupling with Piperazine: The acyl chloride is then reacted with 4-(4-thiophene-2-carbonyl)piperazine to form the benzoyl-piperazine intermediate.
Thiourea Formation: Finally, the benzoyl-piperazine intermediate is treated with thiourea under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(2-METHYLPROPOXY)BENZOYL]-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-[3-(2-METHYLPROPOXY)BENZOYL]-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 3-[3-(2-METHYLPROPOXY)BENZOYL]-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its thiourea moiety may interact with metal ions in enzymes, inhibiting their catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride share the thiophene ring structure.
Piperazine Derivatives: Compounds such as 1-(2,5-dimethylthiophen-3-yl)ethyl-1-hydroxyurea and 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one contain the piperazine moiety.
Uniqueness
What sets 3-[3-(2-METHYLPROPOXY)BENZOYL]-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA apart is its unique combination of functional groups, which imparts a distinct set of chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C27H30N4O3S2 |
|---|---|
Peso molecular |
522.7 g/mol |
Nombre IUPAC |
3-(2-methylpropoxy)-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C27H30N4O3S2/c1-19(2)18-34-23-6-3-5-20(17-23)25(32)29-27(35)28-21-8-10-22(11-9-21)30-12-14-31(15-13-30)26(33)24-7-4-16-36-24/h3-11,16-17,19H,12-15,18H2,1-2H3,(H2,28,29,32,35) |
Clave InChI |
XDHZYMIVMKCHFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12492092.png)
![[2-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methylbenzoate](/img/structure/B12492100.png)
![4-(biphenyl-4-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B12492107.png)
![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide](/img/structure/B12492115.png)
![1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B12492127.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(E)-piperidin-1-yldiazenyl]benzenesulfonamide](/img/structure/B12492128.png)


![Methyl 4-(4-acetylpiperazin-1-yl)-3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B12492150.png)
![3,4-dimethyl-1-phenyl-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12492158.png)

![N-cyclopropyl-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide](/img/structure/B12492162.png)
![4-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12492168.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethylpyrrole-2,5-dione](/img/structure/B12492169.png)
